Methyl 1-cyanocyclopentanecarboxylate

Vue d'ensemble

Description

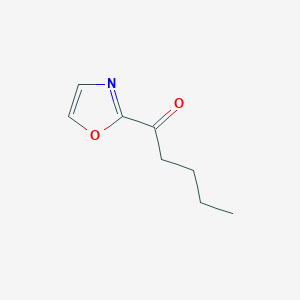

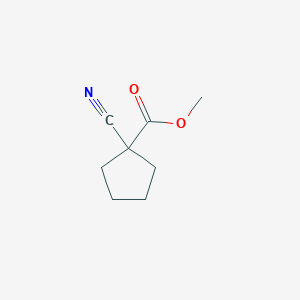

“Methyl 1-cyanocyclopentanecarboxylate” is a chemical compound with the CAS Number: 40862-12-2 . It has a molecular weight of 153.18 . The IUPAC name for this compound is “methyl 1-cyanocyclopentanecarboxylate” and its InChI Code is 1S/C8H11NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-5H2,1H3 .

Molecular Structure Analysis

The molecular structure of “Methyl 1-cyanocyclopentanecarboxylate” can be represented by the linear formula C8H11NO2 . The InChI key for this compound is HMAJNDDGAHBMQO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 1-cyanocyclopentanecarboxylate” is a liquid at room temperature . .Applications De Recherche Scientifique

Chemical Reactivity and Biological Potency

Methyl 1-cyanocyclopentanecarboxylate shows significant chemical reactivity as a Michael acceptor and has notable biological potency. It is more potent than some pentacyclic triterpenoids and tricycles in biological assays. This compound is highly reactive with thiol nucleophiles, and its Michael addition is reversible. It exhibits high potency in inhibiting NO production and inducing NQO1, suggesting a close relationship between its reactivity and biological potency. It also causes apoptosis and inhibits TNF-α and IL-1β secretion in LPS-stimulated macrophages, with higher potency than some clinical trial drugs (Zheng et al., 2012).

Synthesis and Reactivity Studies

The synthesis and reactivity of related cyclopentanecarboxylate compounds have been explored. The structure of 1-methylcyclopentyl cation, derived from related compounds, was investigated through its NMR spectrum. This research contributes to understanding the chemical behavior of cyclopentane derivatives, which is crucial for further applications in scientific research (Olah et al., 1967).

Derivative Synthesis for Bioactive Compounds

Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, a derivative, undergoes nucleophilic ring opening reactions to form functionalized derivatives. These derivatives are key structural units in several classes of bioactive compounds, indicating the potential of methyl 1-cyanocyclopentanecarboxylate in the synthesis of biologically active molecules (Santos et al., 2000).

DNA Methylation and Cancer Research

The study of DNA methylation, a crucial epigenetic process, involves the use of derivatives of cyclopentanecarboxylate like compounds. The research in this area is significant for understanding the role of DNA methylation in cancer and other pathologies, highlighting the relevance of these compounds in epigenetic research (Desjobert et al., 2015).

Safety And Hazards

“Methyl 1-cyanocyclopentanecarboxylate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

methyl 1-cyanocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAJNDDGAHBMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627953 | |

| Record name | Methyl 1-cyanocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-cyanocyclopentanecarboxylate | |

CAS RN |

40862-12-2 | |

| Record name | Methyl 1-cyanocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.